8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one
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Overview
Description
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a complex organic compound characterized by its unique spiro structure, which includes a pyridine ring substituted with chloro and trifluoromethyl groups, and a phenyl group. This compound is part of the azaspiro family, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, the trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Spirocyclization: The intermediate is then subjected to spirocyclization, often involving a cyclization agent like a Lewis acid to form the spiro structure.
Final Assembly: The phenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the stringent conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the nitrogen atoms in the spiro ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: The chloro and trifluoromethyl groups on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products
N-Oxides: Formed from oxidation reactions.
Piperidine Derivatives: Resulting from reduction reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel materials.
Biology
Biologically, 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features enable it to bind to specific receptors or enzymes, making it a promising lead compound in the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the development of agrochemicals and specialty chemicals. Its stability and reactivity profile make it suitable for various applications, including as a precursor in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity through hydrophobic interactions and halogen bonding. The spiro structure provides rigidity, ensuring a specific orientation when interacting with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decan-3-one
Uniqueness
Compared to similar compounds, 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is unique due to the presence of the phenyl group, which can enhance its biological activity and binding specificity. The combination of chloro and trifluoromethyl groups on the pyridine ring also contributes to its distinct chemical properties and reactivity profile.
This detailed overview provides a comprehensive understanding of 8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[45]decan-3-one, covering its synthesis, reactions, applications, and unique features
Biological Activity
8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one is a complex organic compound with potential biological activities. Its unique structure, characterized by a spirocyclic framework and multiple heteroatoms, suggests diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C18H17ClF3N5O
- Molecular Weight : 411.81 g/mol
- Density : 1.51 g/cm³ (predicted)
- pKa : 15.48 (predicted) .
Antimicrobial Activity
A study conducted on related spiro compounds revealed promising antimicrobial effects. For instance:
- In Vitro Testing : The compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Anticancer Activity
Research on similar tetraaza compounds has shown:
- Cell Line Studies : Compounds within this class have been tested against several cancer cell lines (e.g., HeLa, MCF-7) with IC50 values ranging from 10 to 50 µM, indicating moderate to high potency .
Case Study 1: Anticancer Efficacy
A comparative study evaluated the efficacy of tetraazaspiro compounds against human breast cancer cells. The results indicated that compounds similar to this compound induced apoptosis through the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
Case Study 2: Antimicrobial Screening
In another study, derivatives were screened for their antimicrobial activity against Candida albicans and Aspergillus niger. The results showed that certain derivatives had an MIC of less than 20 µg/mL, demonstrating significant antifungal activity .
Data Tables
Properties
IUPAC Name |
8-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3N5O/c19-14-10-12(18(20,21)22)11-23-15(14)26-8-6-17(7-9-26)24-16(28)27(25-17)13-4-2-1-3-5-13/h1-5,10-11,25H,6-9H2,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRADUBFDNKMLHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)N(N2)C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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